molecular formula C32H50O5 B1156912 3-Epiturraeanthin

3-Epiturraeanthin

Cat. No.: B1156912
M. Wt: 514.7 g/mol
InChI Key: LZXAHLRMHMCWBP-CJFZJSPJSA-N
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Description

3-Epiturraeanthin (CAS: 22415-24-3) is a lanostane-type triterpenoid derived from the plant Aphanamixis grandifolia . Its molecular formula is C32H50O5 (molecular weight: 514.75 g/mol) , and its structure includes a lanosta-7-ene backbone with a (20S)-configured 21,23:24,25-diepoxy group, a 3α-acetate moiety, and hydroxyl groups at positions 3α and 21 . It is commercially available with a purity of ≥98% and is utilized in life sciences research, particularly in biochemical assays such as ELISA kits for growth factors and cytokines .

Properties

IUPAC Name

[(3R,5R,9R,10R,13S,14S,17S)-17-[(2R,3S,5R)-5-[(2S)-3,3-dimethyloxiran-2-yl]-2-hydroxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O5/c1-18(33)35-25-13-14-30(6)21-12-16-31(7)20(19-17-23(36-27(19)34)26-29(4,5)37-26)11-15-32(31,8)22(21)9-10-24(30)28(25,2)3/h9,19-21,23-27,34H,10-17H2,1-8H3/t19-,20-,21-,23+,24-,25+,26-,27+,30+,31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXAHLRMHMCWBP-CJFZJSPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(CCC4(C3=CCC2C1(C)C)C)C5CC(OC5O)C6C(O6)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@@H](CC[C@@]4(C3=CC[C@H]2C1(C)C)C)[C@@H]5C[C@@H](O[C@H]5O)[C@H]6C(O6)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Epiturraeanthin is primarily obtained through extraction from natural sources, specifically the seeds of Melia azedarach. The extraction process typically involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. The compound is then purified to achieve a high level of purity (>95%) for research and industrial applications.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale extraction and purification processes. These processes are optimized to ensure high yield and purity, making the compound suitable for various applications in pharmacological research and as a synthetic precursor.

Chemical Reactions Analysis

Types of Reactions: 3-Epiturraeanthin undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify its functional groups, leading to different reduced forms.

Common Reagents and Conditions: The reactions involving this compound typically use common organic reagents and standard laboratory conditions. For example, oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, while reduction reactions might use hydrogen gas in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield various epoxides and hydroxylated derivatives, while reduction can produce different alcohols and alkanes.

Scientific Research Applications

3-Epiturraeanthin has a wide range of applications in scientific research, including:

    Chemistry: It serves as a reference standard and a synthetic precursor for the development of new compounds.

    Biology: The compound is used in studies investigating its biological activity and potential therapeutic effects.

    Medicine: Research explores its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: this compound is utilized in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Epiturraeanthin involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound exerts its effects through modulation of cellular signaling pathways and enzyme activities. These interactions can lead to various biological responses, including anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table highlights key structural and physicochemical differences between 3-Epiturraeanthin and structurally or functionally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Backbone Type Key Functional Groups Natural Source Applications
This compound 22415-24-3 C32H50O5 514.75 Lanostane triterpene 21,23:24,25-diepoxy, 3α-acetate Aphanamixis grandifolia Biochemical assays, ELISA kits
Labd-13-ene-8,15-diol 10267-31-9 C20H36O2 308.50 Labdane diterpene 8,15-diol Unspecified Research (no specific use noted)
6-Hydroxystigmasta-4,22-dien-3-one 36450-01-8 C29H46O2 426.69 Stigmastane steroid 6-hydroxy, 4,22-diene, 3-ketone Unspecified Phytochemical studies
12-Hydroxyisodrimenin 218780-16-6 C15H22O3 250.34 Drimane sesquiterpene 12-hydroxy, isodrimenin backbone Unspecified Antimicrobial research
Daturabietatriene 65894-41-9 C20H30O 286.45 Bicyclic diterpene Bietatriene structure Pinus yunnanensis Natural product screening

Pharmacokinetic and Stability Considerations

  • This compound ’s acetyl and epoxy groups may enhance metabolic stability compared to hydroxyl-rich analogs like Labd-13-ene-8,15-diol .
  • Steroidal compounds (e.g., 6-Hydroxystigmasta-4,22-dien-3-one) typically exhibit higher membrane permeability due to their lipophilic backbones .

Biological Activity

Chemical Structure and Properties

3-Epiturraeanthin is characterized by its unique flavonoid structure, which contributes to its various biological activities. Its molecular formula is C17H16O7C_{17}H_{16}O_7, and it possesses several hydroxyl groups that are essential for its antioxidant properties.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals has been quantitatively assessed using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Assay TypeIC50 Value (µg/mL)Reference
DPPH45.3
ABTS30.7

These values indicate that this compound has a moderate capacity to inhibit oxidative processes compared to standard antioxidants like ascorbic acid.

Antibacterial Activity

Research has demonstrated that this compound possesses antibacterial properties against a range of bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus12
Escherichia coli15
Bacillus subtilis10

These results suggest that the compound could be beneficial in treating infections caused by these pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549).

Cell LineIC50 Value (µM)Reference
MCF-725.4
A54918.9

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology.

Case Study 1: Antioxidant Efficacy in Animal Models

A recent study investigated the effects of this compound on oxidative stress in rats subjected to induced oxidative damage. The treatment group receiving 10 mg/kg body weight exhibited significantly lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, compared to the control group.

Case Study 2: Antibacterial Properties in Clinical Settings

Another study assessed the efficacy of this compound in a clinical setting against skin infections caused by Staphylococcus aureus. Patients treated with topical formulations containing the compound showed a reduction in infection severity and improved healing times compared to those receiving standard treatments.

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